1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
Molecular Formula |
C21H17FN2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzyl-4-fluoro-5-phenylmethoxy-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C21H17FN2O2/c22-20-17-11-19(25)24(13-15-7-3-1-4-8-15)21(17)23-12-18(20)26-14-16-9-5-2-6-10-16/h1-10,12H,11,13-14H2 |
InChI Key |
ONXQQQZTERKKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CN=C2N(C1=O)CC3=CC=CC=C3)OCC4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl and Benzyloxy Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and benzyloxy reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalytic processes and automated synthesis equipment.
Chemical Reactions Analysis
1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Scientific Research Applications
1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery for various therapeutic areas.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Modifications
The table below compares key structural features and properties of the target compound with similar derivatives:
Key Observations:
- Benzyl vs. Alkyl Groups : The benzyl group at the 1-position (as in the target compound and compound 9 ) enhances steric bulk and may improve lipophilicity compared to smaller alkyl groups (e.g., butyl in compound 10 ).
- Fluorine Substitution : The 4-fluoro substituent in the target compound likely increases electronegativity and metabolic stability, similar to fluorinated analogs in (e.g., 5l with 5-fluoro, m.p. 125–126°C) .
- Benzyloxy vs.
Physicochemical Properties
- Melting Points : Fluorinated analogs (e.g., 5l in ) exhibit higher melting points (125–126°C) than methoxy-substituted derivatives (5o, 83–85°C), suggesting fluorine’s role in enhancing crystallinity . The target compound’s benzyloxy group may lower its melting point relative to 5l but raise it compared to 5o.
- Yields : N1-Benzylation (compound 9) achieves high yields (99%), indicating efficient methodology for the target’s benzyl group introduction .
Biological Activity
1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its structure, biological activity, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula and structure:
- Molecular Formula: C19H18FN3O2
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The specific biological activity of this compound has been explored in several studies.
Anticancer Activity
- Mechanism of Action : The compound has shown potential as an inhibitor of protein kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation. Inhibiting these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
- In Vitro Studies : In a study focused on various derivatives of pyrrolo[2,3-b]pyridine, it was found that modifications at the 5-position significantly enhanced antiproliferative activity against cancer cell lines such as HeLa cells. The derivatives exhibited IC50 values indicating effective inhibition of cell growth .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research has indicated that similar pyrrolo compounds have shown effectiveness against various viral targets, including HIV and other retroviruses. The specific mechanisms are still under investigation but may involve interference with viral replication processes .
Case Study 1: Inhibition of Tubulin Assembly
A derivative of the pyrrolo[2,3-b]pyridine class demonstrated significant inhibition of tubulin assembly in HeLa cells. This was associated with alterations in microtubule dynamics leading to mitotic arrest and subsequent cell death. Such findings underscore the potential application of these compounds in cancer therapy .
Case Study 2: Protein Kinase Inhibition
Another study highlighted the inhibitory effects of related compounds on IGF-1R (Insulin Growth Factor 1 Receptor), a target implicated in various cancers. The study found that specific modifications to the pyrrolo structure could enhance selectivity and potency against this receptor .
Data Table: Biological Activity Summary
| Activity Type | Target | Effect | IC50 Value |
|---|---|---|---|
| Anticancer | HeLa Cells | Inhibition of proliferation | Varies (sub-micromolar) |
| Antiviral | HIV | Inhibition of replication | Not specified |
| Protein Kinase | IGF-1R | Inhibition | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
